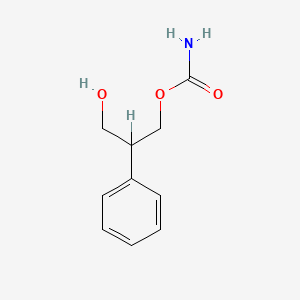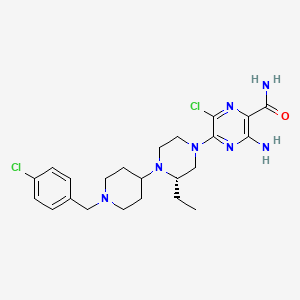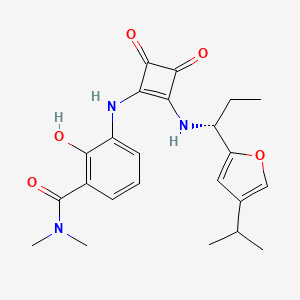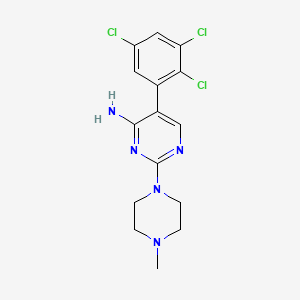
Sipatrigine
説明
Sipatrigine, also known as BW 619C89, is a neuroprotective agent . It is a substituted pyrimidine derived from lamotrigine . It attenuates glutamate release in vitro and in vivo, probably as a result of sodium and calcium channel inhibition .
Synthesis Analysis
Sipatrigine was derived from a series of phenyl triazines typified by the antiepileptic agent lamotrigine .Molecular Structure Analysis
The molecular formula of Sipatrigine is C15H16Cl3N5 . It is a substituted pyrimidine . The X-ray crystallographic structures of Sipatrigine have been reported .Chemical Reactions Analysis
Sipatrigine is known to inhibit glutamate release, probably as a result of sodium and calcium channel inhibition . It consistently reduces cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia .Physical And Chemical Properties Analysis
The molecular weight of Sipatrigine is 372.68 . It is soluble in DMSO and ethanol . The boiling point is predicted to be 531.1±60.0 °C and the density is predicted to be 1.419±0.06 g/cm3 .科学的研究の応用
Neuroprotective Properties and Electrophysiological Effects
Electrophysiological Characteristics Sipatrigine, a derivative of the antiepileptic agent lamotrigine, exhibits potent neuroprotective properties. In a study focusing on its electrophysiological impacts, sipatrigine demonstrated the ability to reduce the number of action potentials in rat corticostriatal slices and isolated striatal neurons, pointing towards its role in modulating neuronal excitability. It preferentially blocked action potentials, especially during the latter part of a depolarizing current pulse, and also inhibited tetrodotoxin-sensitive sodium currents in neurons. This blockade was dependent on the membrane potential and frequency of activation, indicating a nuanced influence on neuronal function. The amplitude of excitatory postsynaptic potentials was also depressed by sipatrigine, primarily by modulating postsynaptic sites rather than altering synaptic release mechanisms. This comprehensive modulation of sodium channels and excitatory transmission might be fundamental to the neuroprotective efficacy of sipatrigine observed in models of cerebral ischemia and head injury (Calabresi et al., 2000).
Neuroprotective Efficacy and Mechanisms Sipatrigine is recognized for its neuroprotective capabilities in models of cerebral ischemia. Its ability to attenuate glutamate release, likely through sodium and calcium channel inhibition, is noteworthy. This compound consistently reduces cortical infarct volume in various rodent models of ischemia, highlighting its potential as a therapeutic agent for neuroprotection. Moreover, sipatrigine's inhibition of both native neuronal sodium and calcium channels, with the potency increasing under conditions of high action potential firing frequencies and depolarized resting voltage, underscores its mechanistic versatility. These properties may explain its efficacy in preclinical models and open avenues for exploring its therapeutic potential in human neurological conditions (Hainsworth et al., 2006).
Neuroprotective Potential in Specific Neural Pathologies
Protection Against Ischemic Damage In a study assessing the impact of sipatrigine on different neural cell types during transient focal cerebral ischemia in rats, sipatrigine significantly reduced the damage to neuronal perikarya and oligodendrocytes. However, its effect on axonal damage was minimal. This differential protection suggests that sipatrigine might selectively shield certain neural components from ischemic damage, offering a nuanced approach to neuroprotection in focal cerebral ischemia (McCracken et al., 2003).
Potential Therapeutic Implications Beyond Neuroprotection
Potential in Treating Depression Sipatrigine, by virtue of its antagonism of the TREK-1 channel and inhibition of glutamate release, might have therapeutic implications for major depressive and bipolar disorders. The antagonistic effect on TREK-1, coupled with glutamate release inhibition, aligns with the therapeutic mechanisms of some antidepressants. This suggests that sipatrigine could be a promising candidate for further evaluation in treating depression-related conditions, although rigorous clinical validation is required (Tsai, 2008).
Structural Insights and Binding Mechanisms
Crystallographic Structures and Drug Design Detailed crystallographic studies of sipatrigine have provided insights into its neuroprotective properties. The structural data derived from X-ray crystallography offer a valuable foundation for binding and modeling studies, crucial for understanding the drug's actions and designing further derivatives with enhanced efficacy and specificity (Palmer et al., 2007).
Safety And Hazards
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOCBJADCWMDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156750 | |
| Record name | Sipatrigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sipatrigine | |
CAS RN |
130800-90-7 | |
| Record name | Sipatrigine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sipatrigine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sipatrigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIPATRIGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)
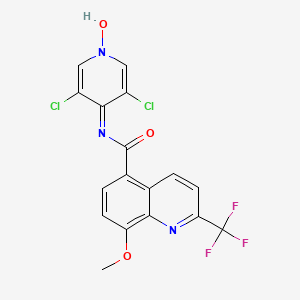
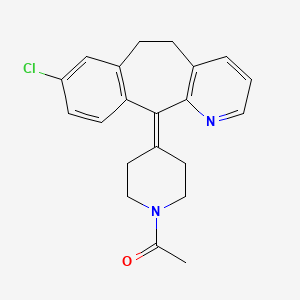
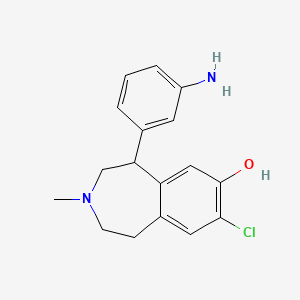
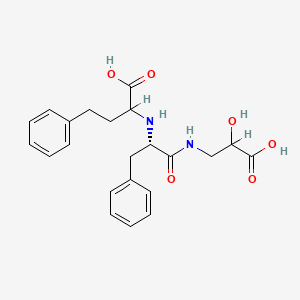
![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)
![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)
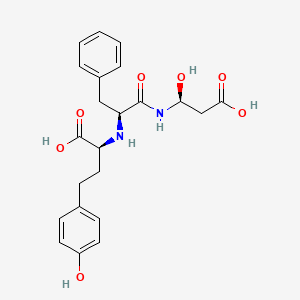
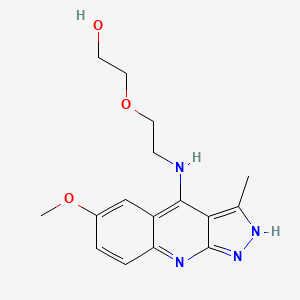
![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)
